9H-Xanthen-9-amine
Overview
Description
9H-Xanthen-9-amine is a derivative of xanthone, a class of oxygen-containing heterocycles Xanthones are naturally occurring compounds found in various plants, fungi, and lichens The structure of this compound consists of a tricyclic scaffold with an amine group attached to the ninth position of the xanthene ring
Mechanism of Action
Target of Action
9H-Xanthen-9-amine, a member of the xanthone family, is known to interact with various biological targets. Xanthones are known to possess a wide range of pharmacological activities, including antioxidant and anti-inflammatory activities . .
Mode of Action
Xanthones, in general, are known to modulate the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The unique 9H-xanthen-9-one scaffold of xanthones allows them to accommodate a vast variety of substituents at different positions, modulating several biological responses .
Biochemical Pathways
The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways . The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .
Result of Action
Xanthones are known to counteract oxidative stress via nrf2 modulation in inflamed human macrophages . They enhance the Nrf2 translocation, confirming a tight relationship between the xanthone scaffold and the Nrf2 activation as a sign of intracellular cell response towards oxidative stress and inflammation .
Action Environment
It is known that the synthesis and biological activities of xanthones can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-amine can be achieved through several methods:
Classical Condensation: This involves the condensation of salicylic acid with a phenol derivative under acidic conditions.
Aryl Aldehyde Method: An aryl aldehyde reacts with a phenol derivative in the presence of a catalyst.
Salicylaldehyde Method: Salicylaldehyde reacts with 1,2-dihaloarenes to form the xanthene core.
o-Haloarenecarboxylic Acid Method: This involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The use of catalysts such as palladium, ruthenium, and copper can enhance the efficiency of these reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced amine derivatives.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted xanthene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological and chemical properties .
Scientific Research Applications
9H-Xanthen-9-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including anti-inflammatory and antioxidant properties.
Medicine: this compound derivatives are being explored for their potential as therapeutic agents in treating diseases such as cancer and Alzheimer’s disease.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Xanthone: The parent compound of 9H-Xanthen-9-amine, known for its wide range of biological activities.
Azaxanthones: These compounds contain nitrogen atoms in the aromatic moiety and exhibit similar biological activities.
Acridones: Similar to xanthones but with different chromophoric properties and solubility profiles.
Uniqueness: this compound stands out due to its specific amine substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for drug development and other scientific applications .
Properties
IUPAC Name |
9H-xanthen-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTYHRLXKGOXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345186 | |
Record name | 9H-Xanthen-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35598-63-1 | |
Record name | 9H-Xanthen-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Xanthen-9-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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